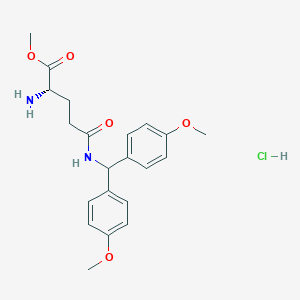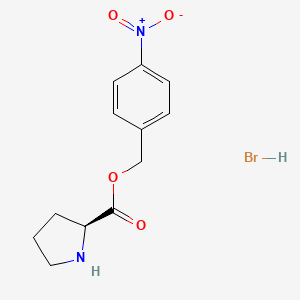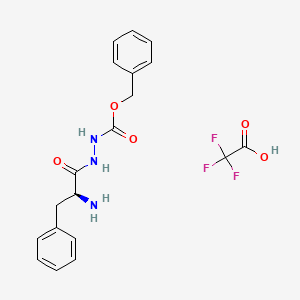
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride is a useful research compound. Its molecular formula is C21H26N2O5 · HCl and its molecular weight is 422.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrosynthesis Applications
Research by Konarev et al. (2007) explored the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, which is structurally similar to the compound . The study focused on the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions, investigating the yield and quality of 5-amino-4-oxopentanoic acid hydrochloride under various conditions. This research highlights the potential for using electrosynthetic methods in the production of amino acid derivatives, which are valuable in medicinal chemistry and material science Konarev, A., Lukyanets, E. A., & Negrimovskii, V. M. (2007). Russian Journal of Electrochemistry, 43, 1252-1259.
Synthetic Methodology and Application in AM-Toxins
Shimohigashi et al. (1976) described the synthesis and resolution of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins. This work presents an application of similar compounds in the synthesis of biologically active molecules, particularly in relation to plant pathogens and toxins Shimohigashi, Y., Lee, S., & Izumiya, N. (1976). Bulletin of the Chemical Society of Japan, 49, 3280-3284.
Corrosion Inhibition
A study by Bentiss et al. (2009) investigated the corrosion control of mild steel using a compound structurally related to bis(4-methoxyphenyl) derivatives. This research demonstrates the potential application of such compounds in corrosion inhibition, highlighting their effectiveness as mixed inhibitors in acidic environments Bentiss, F., Jama, C., Mernari, B., Attari, H., El Kadi, L., Lebrini, M., Traisnel, M., & Lagrenée, M. (2009). Corrosion Science, 51, 1628-1635.
Synthesis of Amino Acid Derivatives
Research by Yuan (2006) on the synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid presents another example of synthesizing amino acid derivatives, which are crucial in pharmaceuticals and biologically active compounds Yuan, L. (2006). Chinese Journal of Pharmaceuticals.
properties
IUPAC Name |
methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSABRSNHTWDF-FERBBOLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)











